methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate
Description
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound features a quinoxaline core with a hydroxy group at the 3-position and a glycinate moiety attached via a carbonyl linkage.
Properties
IUPAC Name |
methyl 2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4/c1-19-11(17)6-13-12(18)15-7-10(16)14-8-4-2-3-5-9(8)15/h2-5H,6-7H2,1H3,(H,13,18)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBMPISPCSWPQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate can be achieved through various synthetic routes. One common method involves the reaction of 3-hydroxyquinoxaline with methyl chloroformate and glycine in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. After completion, the product is purified using column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids and proteins in microbial cells, leading to cell death . In anticancer research, it targets enzymes such as topoisomerases and kinases, disrupting cell division and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]glycinate can be compared with other quinoxaline derivatives such as:
2-Methylquinoxaline: Lacks the hydroxy and glycinate groups, resulting in different biological activities and applications.
3-Hydroxyquinoxaline: Similar structure but without the glycinate moiety, leading to variations in solubility and reactivity.
Quinoxaline-2-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives .
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